molecular formula C14H26O2 B14129233 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne CAS No. 88785-36-8

10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne

Cat. No.: B14129233
CAS No.: 88785-36-8
M. Wt: 226.35 g/mol
InChI Key: UCECIBIOOVPMKF-UHFFFAOYSA-N
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Description

10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is an organic compound with a unique structure that combines an alkyne group with an ether linkage. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne typically involves the reaction of a terminal alkyne with an appropriate ether derivative. One common method is the alkylation of a terminal alkyne with 2-methoxypropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic substitution with the ether derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Strong nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new ether derivatives or amines.

Scientific Research Applications

10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne involves its interaction with molecular targets through its alkyne and ether functional groups. The alkyne group can participate in cycloaddition reactions, while the ether linkage can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
  • 2-[(2-Methoxypropan-2-yl)oxy]dec-1-yne

Uniqueness

10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is unique due to its specific positioning of the alkyne and ether groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.

Properties

CAS No.

88785-36-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

10-(2-methoxypropan-2-yloxy)dec-1-yne

InChI

InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-12-13-16-14(2,3)15-4/h1H,6-13H2,2-4H3

InChI Key

UCECIBIOOVPMKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)OCCCCCCCCC#C

Origin of Product

United States

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